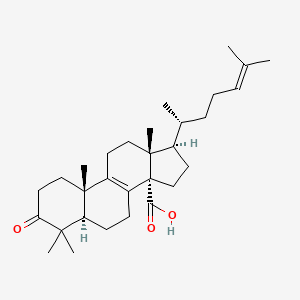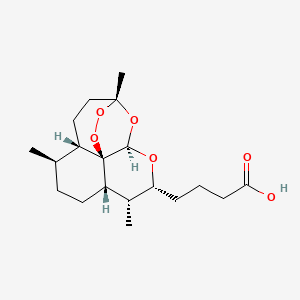![molecular formula C19H26N6O2 B1249779 2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol CAS No. 500735-47-7](/img/structure/B1249779.png)
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, focusing on achieving high purity and yield. For instance, the asymmetric synthesis of certain metabolites has been described, highlighting the intricate steps necessary to achieve the desired stereochemistry and functional groups necessary for biological activity or further chemical modifications (Shetty & Nelson, 1988).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques and crystallography. For example, studies on related compounds have revealed detailed insights into their crystal and molecular structure, showcasing the significance of intramolecular hydrogen bonding and stereochemistry in determining the molecule's conformation and reactivity (Yıldız et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, engaging in reactions like Schiff base formation, reduction, and complexation with metals. These reactions not only expand the utility of these molecules in synthetic chemistry but also provide a pathway for creating derivatives with varied biological and chemical properties. For instance, Schiff base formation and subsequent reactions have been widely studied for their applications in synthesizing new compounds with potential biological activities (Kakanejadifard et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray crystallography provide a detailed view of the molecule's arrangement in the solid state, which is essential for the design of materials and drugs (Ulaş, 2021).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, define the scope of a compound's application in synthesis and industry. Studies often explore these aspects through experimental and computational methods to predict and rationalize the compound's behavior in chemical reactions (Rizwana et al., 2020).
Scientific Research Applications
Catalytic Activity in Epoxidation
The compound shows potential in catalyzing epoxidation reactions. The study by Hossain et al. (2019) investigated the reaction of tridentate aminoalcohol phenol ligands with [MoO2(acac)2] in various solvents, forming complexes that demonstrated moderate to good catalytic activities in epoxidation of different olefins (Hossain et al., 2019).
Synthesis and Spectroscopic Studies
The compound's structure has been studied crystallographically, providing insights into its molecular arrangement. Yıldız et al. (2010) synthesized the compound and characterized it using spectroscopic techniques and X-ray crystallography, revealing details about its molecular structure (Yıldız et al., 2010).
Metabolic Aspects
Shetty and Nelson (1988) conducted an asymmetric synthesis of a related compound, exploring the metabolic pathways and absolute configurations of its diastereoisomers. This research has implications for understanding the metabolic processes of similar compounds (Shetty & Nelson, 1988).
Fluorescence Studies and Metal Complexes
The compound's derivatives have been utilized in the synthesis of metal complexes, demonstrating fluorescence properties. Ji et al. (2012) synthesized zinc(II) complexes using Schiff base ligands derived from the compound, revealing potential applications in photoactive materials (Ji et al., 2012).
Probe Development for Metal Ion Detection
It has applications in developing fluorescent probes for metal ion detection in aqueous media. Singh et al. (2020) designed and synthesized probes based on 2-aminoethylpyridine derivatives of the compound for detecting Fe3+ and Hg2+ ions, indicating its use in environmental and biological systems (Singh et al., 2020).
properties
IUPAC Name |
2-[[[2-(1-hydroxybutan-2-ylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUVSANREQEDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435137 | |
| Record name | IN1181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500735-47-7 | |
| Record name | NSC736738 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | IN1181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



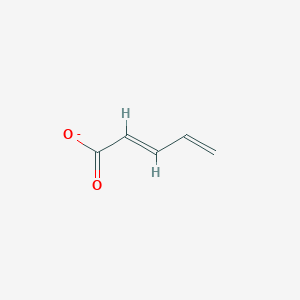
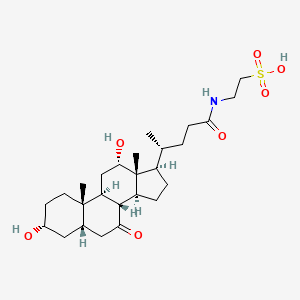
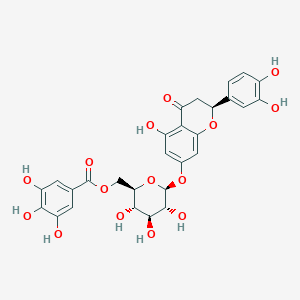
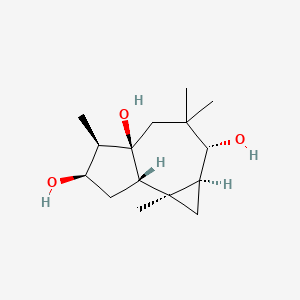
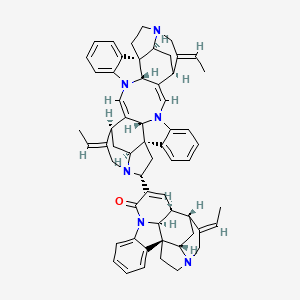
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)


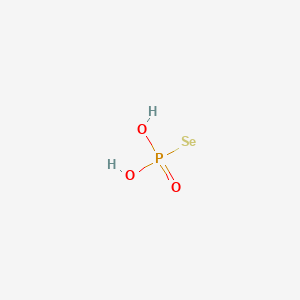
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
